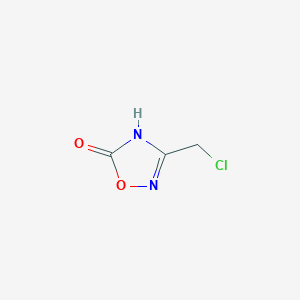

3-(chloromethyl)-1,2,4-oxadiazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2/c4-1-2-5-3(7)8-6-2/h1H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOOTUMOXXAUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol

Executive Summary

3-(Chloromethyl)-1,2,4-oxadiazol-5-ol (often referred to by its tautomer, 3-(chloromethyl)-1,2,4-oxadiazol-5(4H)-one) represents a high-value scaffold in medicinal chemistry.[1] It is distinguished by its dual-reactivity profile : it possesses an electrophilic "warhead" (the chloromethyl group) capable of covalent capture or derivatization, and an acidic heterocyclic core that acts as a bioisostere for carboxylic acids (

Structural Dynamics & Tautomerism

The nomenclature "5-ol" implies a hydroxyl group, but structural evidence from X-ray crystallography and NMR spectroscopy of related 1,2,4-oxadiazoles confirms that the 5-oxo (lactam) tautomer dominates in both the solid state and solution.[1]

Tautomeric Equilibrium

The molecule exists in equilibrium between the hydroxy (enol) and oxo (keto) forms.[1] The 5-oxo form is stabilized by the resonance energy of the amide-like linkage and intermolecular hydrogen bonding.[1]

-

Form A (5-ol): Aromatic character, but less stable due to the loss of the strong carbonyl bond.[1]

-

Form B (5-one): The dominant species.[1] The proton resides on the N4 nitrogen, rendering the ring acidic.

[1]

Physicochemical Implications[1][2]

-

Acidity: The N4-proton is acidic (

), allowing the ring to exist as an anion at physiological pH.[1] This property mimics the electrostatics of a carboxylate group but with improved lipophilicity and metabolic stability. -

Solubility: The 5-one form exhibits high polarity and hydrogen bond donor/acceptor capability, often resulting in poor solubility in non-polar solvents (e.g., hexane) but good solubility in polar aprotic solvents (DMSO, DMF).[1]

Synthetic Routes & Optimization

The synthesis of 3-(chloromethyl)-1,2,4-oxadiazol-5-one hinges on the cyclization of amidoxime precursors.[1] The presence of the reactive chloromethyl group requires mild conditions to prevent self-alkylation or polymerization.

Primary Synthetic Pathway

The most robust method involves the reaction of 2-chloroacetamidoxime with a carbonyl source.

-

Precursor Formation: Reaction of chloroacetonitrile with hydroxylamine.

-

Cyclization: Condensation with a carbonyl donor such as ethyl chloroformate, carbonyldiimidazole (CDI), or phosgene equivalents.[1]

Critical Process Parameters

-

Temperature Control: The formation of the amidoxime (Step 1) is exothermic.[1] Uncontrolled heat can lead to the displacement of the chloride by the amidoxime nitrogen, leading to impurities. Maintain

during addition. -

Base Selection: When using ethyl chloroformate, a non-nucleophilic base (e.g., DBU or pyridine) is preferred to scavenge HCl without attacking the chloromethyl group.[1]

Reactivity Profile & Derivatization

This molecule is a "bifunctional linchpin." Researchers can selectively modify the side chain or the ring nitrogen.

The Electrophilic Warhead (Side Chain)

The chloromethyl group (-CH

-

Amination: Reacts with secondary amines to form tertiary amine derivatives (common in CNS drug design).[1]

-

Etherification: Reacts with phenols or alcohols in the presence of weak bases (

).[1] -

Thioetherification: Rapid reaction with thiols, useful for introducing lipophilic tails.

The Nucleophilic Core (Ring Nitrogen)

Despite its acidity, the N4 nitrogen can act as a nucleophile under specific conditions.[1]

-

N-Alkylation: Treatment with alkyl halides in the presence of a base (e.g., NaH) typically yields N4-alkylated products.[1]

-

O-Alkylation: Less common, but can occur under kinetic control or with specific hard electrophiles, leading to the 5-alkoxy isomer.[1]

Applications in Drug Design

Bioisosterism

The 1,2,4-oxadiazol-5-one ring is a classic non-classical bioisostere for the carboxylic acid group (-COOH).[1]

-

Similarity: It mimics the planar geometry and acidity (

6-8) of a carboxylic acid.[1] -

Advantage: It lacks the hydrogen bond donor of the -OH (in the ionized form) but maintains the acceptor capability, often improving membrane permeability (LogP) and resistance to metabolic hydrolysis (e.g., by glucuronidases).[1]

Covalent Inhibitors

The chloromethyl moiety allows this scaffold to function as a covalent warhead. It can target cysteine residues in the active sites of enzymes (e.g., proteases), forming irreversible thioether bonds.[1]

Experimental Protocols

Protocol A: Synthesis of 3-(Chloromethyl)-1,2,4-oxadiazol-5-one

Objective: Preparation of the core scaffold from 2-chloroacetamidoxime.[1]

-

Reagents: 2-Chloroacetamidoxime (10 mmol), Ethyl chloroformate (11 mmol), Pyridine (11 mmol), Toluene (50 mL).

-

Procedure:

-

Dissolve 2-chloroacetamidoxime in dry toluene under

. -

Add pyridine, then cool to 0°C.

-

Dropwise add ethyl chloroformate over 15 mins.

-

Allow to warm to RT, then reflux for 4 hours.

-

Workup: Cool, wash with water (2x), dry organic layer over

, and evaporate.[1] -

Purification: Recrystallization from hexanes/ethyl acetate.

-

Protocol B: Nucleophilic Substitution with a Secondary Amine

Objective: Derivatization of the chloromethyl group.

-

Reagents: 3-(Chloromethyl)-1,2,4-oxadiazol-5-one (1 mmol), Morpholine (1.2 mmol),

(2 mmol), Acetone (10 mL).[1] -

Procedure:

-

Suspend the oxadiazolone and

in acetone. -

Add morpholine dropwise.

-

Stir at RT for 6–12 hours (monitor by TLC).

-

Workup: Filter off solids, concentrate filtrate.

-

Note: If the ring nitrogen is unsubstituted, 2 equivalents of base may be needed to neutralize the acidic proton first, or the reaction may proceed on the neutral species depending on pKa relative to the amine.[1]

-

References

-

PubChem. this compound (CID 136125360).[1] National Library of Medicine. [Link][1]

-

Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012. (General reference on oxadiazole bioisosterism).

-

ResearchGate. Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. (Methodology for chloromethyl derivatives). [Link]

Sources

An In-Depth Technical Guide to 3-(chloromethyl)-1,2,4-oxadiazol-5-ol: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and the synthetic strategies for its formation, with a focus on the underlying chemical principles. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Isomerism

This compound is a five-membered heterocyclic compound belonging to the oxadiazole family. The 1,2,4-oxadiazole ring is a key structural motif in numerous biologically active molecules, often serving as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate pharmacokinetic properties.[1][2]

The core of its structure is the 1,2,4-oxadiazole ring, which is substituted at the 3-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a hydroxyl group (-OH).

Tautomerism: A Critical Consideration

A crucial aspect of the molecular structure of this compound is its existence in tautomeric forms. The hydroxyl form, this compound, can readily interconvert to its keto tautomer, 3-(chloromethyl)-1,2,4-oxadiazol-5(4H)-one .[3] Computational studies on related 5-hydroxy-1,2,4-oxadiazoles suggest that the keto form is generally the more stable tautomer.[4][5] This equilibrium is significant as the dominant tautomeric form can influence the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of 3-(chloromethyl)-1,2,4-oxadiazole.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the available literature, we can infer its properties based on data from closely related analogues and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂O₂ | [3] |

| Molecular Weight | 134.52 g/mol | Calculated |

| Monoisotopic Mass | 133.98831 Da | [3] |

| Predicted XlogP | 0.4 | [3] |

| Predicted Hydrogen Bond Donors | 1 | |

| Predicted Hydrogen Bond Acceptors | 3 |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the chloromethyl protons (-CH₂Cl), likely in the range of 4.5-5.0 ppm. The position of the N-H proton signal in the keto tautomer would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would feature signals for the chloromethyl carbon, and two distinct signals for the C3 and C5 carbons of the oxadiazole ring. In related 1,2,4-oxadiazoles, the C5 carbon is typically observed further downfield than the C3 carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be informative in distinguishing between the tautomers. The keto form would exhibit a characteristic C=O stretching vibration (around 1700-1750 cm⁻¹). The hydroxyl form would show a broad O-H stretching band. Both forms would display C=N stretching vibrations (around 1600-1650 cm⁻¹) and C-O-C stretching of the oxadiazole ring.[6]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's mass. Fragmentation patterns would likely involve the loss of the chloromethyl group and cleavage of the oxadiazole ring.

Synthesis of the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring is a well-established process in organic synthesis. The most common and versatile method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.

General Synthetic Pathway

A plausible synthetic route to this compound would involve the following key steps:

-

Formation of 2-chloroacetamidoxime: This starting material can be prepared from 2-chloroacetonitrile by reaction with hydroxylamine.

-

Acylation of the amidoxime: The 2-chloroacetamidoxime would then be acylated. To obtain the desired 5-hydroxy-1,2,4-oxadiazole, a suitable acylating agent that can introduce a carbonyl group or a precursor to a hydroxyl group at the C5 position is required. A common strategy for the synthesis of 5-substituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid, acid chloride, or anhydride. For the synthesis of a 5-hydroxy derivative, a phosgene equivalent or a similar reagent could be employed.

-

Cyclization: The resulting O-acyl amidoxime intermediate undergoes a dehydration reaction, often promoted by heat or a dehydrating agent, to form the 1,2,4-oxadiazole ring.

Caption: Generalized synthetic workflow for the formation of the 1,2,4-oxadiazole core.

Illustrative Experimental Protocol (Adapted from related syntheses)

While a specific protocol for this compound is not available, the following adapted procedure for a related compound illustrates the general methodology.[7]

Step 1: Synthesis of 2-Chloro-N'-hydroxyacetamidine

-

To a solution of 2-chloroacetonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the 2-chloro-N'-hydroxyacetamidine.

Step 2: Cyclization to form the 1,2,4-oxadiazole ring

-

Dissolve the 2-chloro-N'-hydroxyacetamidine in a suitable solvent (e.g., dichloromethane).

-

Add an appropriate acylating agent (e.g., a phosgene equivalent) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed for a specified time.

-

Add a dehydrating agent or heat the reaction mixture to induce cyclization.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Applications in Drug Development

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties.[8][9] These heterocycles are found in a variety of therapeutic agents with a broad range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][9]

The utility of the 1,2,4-oxadiazole ring stems from its ability to act as a bioisosteric replacement for amide and ester groups. This substitution can lead to improved metabolic stability by preventing hydrolysis by esterases and amidases, thereby prolonging the in vivo half-life of a drug candidate. Furthermore, the rigid five-membered ring can help to lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

The chloromethyl group at the 3-position of the target molecule is a reactive handle that can be utilized for further chemical modifications. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

Safety and Handling

Potential Hazards:

-

Corrosive: May cause severe skin burns and eye damage.[11][13]

-

Harmful if swallowed: Acute oral toxicity is a potential concern.

-

Irritant: May cause respiratory tract irritation.[10]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a fascinating heterocyclic molecule with significant potential in the field of drug discovery. Its structural features, particularly the presence of the 1,2,4-oxadiazole core and a reactive chloromethyl group, make it an attractive building block for the synthesis of novel therapeutic agents. The understanding of its tautomeric equilibrium is critical for predicting its chemical behavior and biological activity. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the established chemistry of the 1,2,4-oxadiazole class of compounds. Further research into the synthesis, properties, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

This compound. PubChem. (n.d.). Retrieved from [Link]

- Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. Journal of Molecular Structure: THEOCHEM, 954(1-3), 95-101.

-

Tautomeric forms of 3-Hydroxy-1,2,4-Oxadiazole derivatives and numbering of ring... ResearchGate. (n.d.). Retrieved from [Link]

- Markova, N., Enchev, V., & Timtcheva, I. (2005). Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer. The Journal of Physical Chemistry A, 109(9), 1981-1988.

-

Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. (n.d.). Retrieved from [Link]

- Chahkandi, B., Tayyari, S., Bakhshaei, M., & Chahkandi, M. (2013). Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. Journal of molecular graphics & modelling, 44, 147–156.

-

Gümrükçüoğlu, N., Uçar, M., & Demirbaş, N. (2005). 5-Furan-2yl[10][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[10][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 437-444.

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. (n.d.). Retrieved from [Link]

- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. Google Patents. (n.d.).

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Retrieved from [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][10] OXAZIN-4-YL) ACETATE DERIV. Rasayan J. Chem. (n.d.). Retrieved from [Link]

- WO2020007658A1 - 3-(2-thienyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives as agrochemical fungicides - Google Patents. (n.d.).

-

3-(chloromethyl)-5-propyl-1,2,4-oxadiazole. PubChem. (n.d.). Retrieved from [Link]

-

5-butyl-3-(chloromethyl)-1,2,4-oxadiazole. PubChem. (n.d.). Retrieved from [Link]

-

Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. (2023, March 17). Retrieved from [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. (n.d.). Retrieved from [Link]

-

Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. RSC Medicinal Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. PubChemLite - this compound (C3H3ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(CHLOROMETHYL)-5-METHYL-1,2,4-OXADIAZOLE | 1192-80-9 [chemicalbook.com]

- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(CHLOROMETHYL)-1,3,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Note: One-Pot Synthesis and Utilization of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol Scaffolds

Introduction & Strategic Significance

The 1,2,4-oxadiazol-5-one (and its tautomer 1,2,4-oxadiazol-5-ol) is a critical pharmacophore in modern drug discovery.[1][2] It serves as a non-hydrolyzable bioisostere for carboxylic acids and esters, offering improved metabolic stability and membrane permeability. This scaffold is structurally relevant to the development of Sphingosine-1-phosphate (S1P) receptor modulators (e.g., analogs of Ozanimod and Etrasimod ) and various antimicrobial agents.[1]

The specific derivative 3-(chloromethyl)-1,2,4-oxadiazol-5-ol is a high-value "linchpin" intermediate.[1] The chloromethyl group provides a reactive electrophilic handle for rapid diversification via nucleophilic substitution, while the oxadiazolone core mimics the acidic functionality required for receptor binding.

The "One-Pot" Challenge

Conventionally, the synthesis involves isolating the potentially unstable 2-chloro-N-hydroxyacetamidine (amidoxime) intermediate.[1] This isolation is hazardous due to the thermal instability of hydroxylamine residues and inefficient due to solvent exchange requirements. This Application Note details a validated One-Pot Telescoped Protocol that mitigates these risks and maximizes throughput.

Chemical Fundamentals & Mechanism[1][3]

The synthesis proceeds through two distinct phases that must be harmonized in a single reactor:

-

Amidoxime Formation: Nucleophilic addition of hydroxylamine to chloroacetonitrile.[1]

-

Cyclocarbonylation: Reaction of the amidoxime with a carbonyl source (CDI or Ethyl Chloroformate) to close the ring.

Tautomeric Considerations

While often chemically named as the "5-ol" (hydroxyl form), in solution and solid state, the 5-one (carbonyl form) predominates.[1] This impacts solubility and reactivity; the N-H proton of the ring (pKa ~6-7) allows the ring to serve as a weak acid.[1]

Mechanistic Pathway (Graphviz Visualization)[1]

Figure 1: Telescoped reaction mechanism showing the progression from nitrile to the final heterocycle without isolation of the explosive amidoxime intermediate.

Validated Experimental Protocols

Protocol A: CDI-Mediated One-Pot Synthesis

Rationale: 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene derivatives for safety.[1] The byproduct, imidazole, acts as an internal base, buffering the reaction.

Materials:

-

Chloroacetonitrile (1.0 equiv)[1]

-

Hydroxylamine hydrochloride (1.1 equiv)[1]

-

Sodium Bicarbonate (

) (1.1 equiv)[1] -

CDI (1.2 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Amidoxime Formation (Low Temp):

-

Charge a reaction vessel with Hydroxylamine HCl and MeCN.[1]

-

Add

slowly.[1] Stir for 30 mins at room temperature (RT). -

CRITICAL: Cool the mixture to 0°C. The reaction of hydroxylamine with nitriles is exothermic.

-

Add Chloroacetonitrile dropwise over 20 minutes.[1]

-

Allow to warm to RT and stir for 4–6 hours. In-process check (IPC): Monitor by TLC or LCMS for disappearance of nitrile.

-

-

Telescoped Cyclization:

-

Cool the reaction mixture back to 0°C.

-

Add CDI portion-wise.[1] Caution: Massive

evolution will occur.[1] Ensure adequate headspace and venting.[1][3][4][5][6][7] -

Once gas evolution ceases, heat the mixture to reflux (80°C for MeCN) for 2 hours.

-

Mechanism Check: The heat drives the elimination of imidazole to form the stable oxadiazolone ring.

-

-

Work-up & Isolation:

Protocol B: Ethyl Chloroformate (ECF) Method

Rationale: Used when cost is a primary driver or when removing imidazole proves difficult in downstream steps.[1]

Key Differences:

-

Reagent: Ethyl Chloroformate (1.1 equiv) replaces CDI.[1]

-

Base: An external organic base (e.g., DBU or Triethylamine) is required for the cyclization step.

-

Temperature: Cyclization often requires higher temperatures (Reflux in Toluene or Xylene) if DBU is not used.[1]

Critical Process Parameters (CPPs) & Optimization

The success of this one-pot reaction depends on balancing the nucleophilicity of the amidoxime against the electrophilicity of the chloromethyl group (preventing self-alkylation).[1]

| Parameter | Recommended Range | Impact on Quality |

| Temperature (Step 1) | 0°C | High temps (>30°C) during amidoxime formation cause decomposition of |

| Stoichiometry (CDI) | 1.1 – 1.3 equiv | Excess CDI can react with the active methylene group; insufficient CDI leads to incomplete cyclization. |

| pH during Isolation | pH 1.5 – 2.5 | The pKa of the oxadiazolone is ~6.5. Acidification is required to protonate the N-H and precipitate the product. |

| Solvent Water Content | < 0.1% | CDI hydrolyzes rapidly in water.[1] Use anhydrous solvents for Step 2.[1] |

Decision Tree for Reagent Selection

Figure 2: Selection logic for cyclization agents based on downstream purification requirements.

Downstream Application: One-Pot N-Alkylation

Context: Once the ring is formed, the chloromethyl group is highly reactive.[1] For S1P1 agonists, this group is often used to attach a lipophilic tail or an amine.

Protocol:

-

Do not perform the aqueous work-up from Protocol A.

-

Add Potassium Carbonate (

, 2.0 equiv) directly to the reaction vessel containing the crude oxadiazolone. -

Add the desired amine or phenol nucleophile (e.g., a substituted aniline or benzyl amine).

-

Heat to 60°C for 4 hours.

-

Result: The base deprotonates the oxadiazolone (protecting the N-H via salt formation) and scavenges HCl from the alkylation of the chloromethyl group.

Safety & Troubleshooting

Hazard Analysis

-

Hydroxylamine: Potentially explosive upon heating.[1][6] Never heat the reaction mixture containing free hydroxylamine above 60°C until it is consumed.

-

Chloroacetonitrile: Highly toxic alkylating agent and lachrymator.[1] Handle in a fume hood.

- rapidly; risk of vessel over-pressurization.

Troubleshooting Guide

-

Issue: Low Yield / Product is water-soluble.[1]

-

Fix: The oxadiazolone is amphoteric. Ensure the pH is strictly adjusted to ~2. If too acidic, the oxadiazole ring may hydrolyze; if too basic, it remains as a salt.

-

-

Issue: Dimer formation.

-

Fix: This occurs if the amidoxime reacts with the chloromethyl group of another molecule. Maintain high dilution (10-15 volumes of solvent) and keep Step 1 temperature low.

-

References

-

BenchChem Protocols. (2025). One-Pot Synthesis Protocol for 3-Methyl-2H-1,2,4-oxadiazol-5-one. Retrieved from [1]

-

European Patent Office. (2023).[1] Process for the Production of Ozanimod (EP 3630738 B1). Describes the industrial handling of oxadiazole intermediates in S1P1 modulator synthesis. Retrieved from [1]

-

National Institutes of Health (PubChem). (2025).[1] 2-Chloro-N-hydroxyacetamide (Amidoxime Intermediate) Safety Data. Retrieved from [1]

-

MDPI Molecules. (2023).[1] Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Review of cyclization methods including CDI and T3P. Retrieved from [1]

-

Fisher Scientific. (2024).[1] Safety Data Sheet: Chloroacetonitrile. Retrieved from [1]

Sources

- 1. Ozanimod | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. media.laballey.com [media.laballey.com]

- 5. fishersci.com [fishersci.com]

- 6. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [inchem.org]

- 7. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 8. youtube.com [youtube.com]

Application Notes & Protocols: Cyclization Techniques for 1,2,4-Oxadiazole Ring Formation

Strategic Overview: The 1,2,4-Oxadiazole in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry.[1][2] Its value lies not only in the broad spectrum of biological activities associated with its derivatives—ranging from anticancer to antimicrobial—but also in its role as a robust bioisostere.[1][3] In drug design, the 1,2,4-oxadiazole moiety is frequently employed as a metabolically stable replacement for ester and amide functionalities, enhancing pharmacokinetic profiles by resisting enzymatic hydrolysis while maintaining key hydrogen bonding interactions.[1][4]

The principal and most versatile route to this scaffold is the [4+1] cyclization approach, which involves the reaction of an N-hydroxyamidine (amidoxime) with a one-carbon electrophile, typically a carboxylic acid or its derivative. This guide provides a detailed exploration of the core cyclization techniques, focusing on the underlying mechanisms, practical considerations, and field-tested protocols to empower researchers in their synthetic endeavors.

The Principal Pathway: Acylation and Cyclodehydration of Amidoximes

The most reliable and widely adopted strategy for constructing the 1,2,4-oxadiazole ring involves two key transformations: the acylation of an amidoxime at the hydroxyl group, followed by a cyclodehydration event to form the heterocycle.[5]

The overall workflow can be visualized as follows:

Caption: General workflow for 1,2,4-oxadiazole synthesis from nitriles.

This process can be performed in a stepwise manner, where the intermediate O-acyl amidoxime is isolated, or more commonly, as a one-pot procedure. The choice depends on the stability of the intermediate and the desired purity of the final product. One-pot syntheses are highly efficient for library generation in a drug discovery context.[6][7]

Mechanism: The Cyclodehydration Step

The critical ring-forming step is the intramolecular cyclodehydration of the O-acyl amidoxime intermediate. This process involves a nucleophilic attack from the amidine nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule. This step is typically promoted by heat or the addition of a base.

Caption: Mechanism of intramolecular cyclodehydration.

Experimental Protocols: From Classical to Modern Reagents

The key to a successful synthesis lies in the choice of the coupling agent used to activate the carboxylic acid and facilitate the subsequent cyclization. Below are protocols for three robust methods, ranging from a classical thermal approach to a modern, highly efficient one-pot synthesis using propylphosphonic anhydride (T3P®).

Protocol A: Classical Two-Step Synthesis via Acyl Chloride

This method is reliable and proceeds via a stable, isolable O-acyl amidoxime intermediate. It is particularly useful for small-scale synthesis where purification of the intermediate is feasible.

-

Principle: The amidoxime is first acylated using a reactive acyl chloride in the presence of a non-nucleophilic base. The resulting O-acyl amidoxime is then isolated and thermally cyclized in a high-boiling solvent.

-

Reference: This classical approach is a foundational method described in numerous reviews.[5][7]

Step 1: O-Acylation of Amidoxime

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the amidoxime (1.0 eq) and anhydrous pyridine (or dichloromethane with triethylamine, 2.0 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Add the acyl chloride (1.05 eq) dropwise via the dropping funnel over 15 minutes. Scientist's Note: Maintaining a low temperature is crucial to prevent N-acylation or double acylation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS until the amidoxime is consumed.

-

Work-up: Quench the reaction with cold water and extract the product with ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-acyl amidoxime can be purified by column chromatography or used directly in the next step.

Step 2: Thermal Cyclodehydration

-

Setup: Dissolve the crude O-acyl amidoxime in a high-boiling point solvent such as xylene, toluene, or DMF.

-

Heating: Heat the solution to reflux (typically 110-140 °C) for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the resulting crude 1,2,4-oxadiazole by silica gel column chromatography or recrystallization.

Protocol B: One-Pot Synthesis using Carbodiimide Coupling Agents (EDC/HOBt)

This method avoids the isolation of the intermediate and is highly amenable to parallel synthesis. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as the urea byproduct is water-soluble, simplifying purification.[8][9]

-

Principle: The carboxylic acid is activated in situ with EDC and an additive like hydroxybenzotriazole (HOBt) to form an active ester. The amidoxime then reacts to form the O-acyl intermediate, which cyclizes upon heating in the same pot.

-

Reference: This method is widely used in medicinal chemistry for its reliability and straightforward work-up.[8][10]

Procedure:

-

Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), amidoxime (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

-

Solvent: Add a suitable aprotic solvent such as DMF, DMAc, or CH₂Cl₂.

-

Coupling: Stir the mixture at room temperature for 1-2 hours to ensure formation of the active ester and subsequent acylation.

-

Cyclization: Heat the reaction mixture to 80-120 °C and maintain for 3-16 hours. Scientist's Note: The optimal temperature and time depend on the substrate reactivity. Microwave irradiation can significantly accelerate this step.[7]

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The aqueous work-up removes the water-soluble HOBt and EDC-urea byproduct.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol C: High-Efficiency One-Pot Synthesis using Propylphosphonic Anhydride (T3P®)

T3P® is a powerful and mild cyclodehydration reagent that often provides high yields with short reaction times and a simple work-up.[11][12] It is particularly effective for large-scale synthesis.[13]

-

Principle: T3P® acts as both a carboxylic acid activator and a potent dehydrating agent, promoting the acylation and subsequent cyclization in a single, efficient operation. The byproducts are water-soluble phosphonic acids, which are easily removed.

-

Reference: T3P® has been demonstrated as a superior reagent for the one-pot synthesis of various oxadiazoles.[11][12][14]

Procedure:

-

Setup: In a round-bottom flask, combine the carboxylic acid (1.0 eq), amidoxime (1.0 eq), and a suitable solvent such as ethyl acetate, THF, or DMF.

-

Base: Add a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.

-

Reagent Addition: Add T3P® (typically a 50% solution in ethyl acetate, 1.5-2.5 eq) dropwise to the stirred suspension at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 80-100 °C for 1-4 hours. Monitor for completion by LC-MS.

-

Work-up: Cool the reaction to room temperature and carefully quench with a saturated solution of NaHCO₃. Safety Note: Quenching can be exothermic and may release CO₂ gas.

-

Extraction & Purification: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After concentration, the crude product is often of high purity but can be further purified by chromatography if necessary.

Method Comparison and Data Presentation

The choice of synthetic method depends on factors such as scale, substrate sensitivity, and available purification techniques. The following table summarizes typical parameters for the described protocols.

| Parameter | Protocol A (Classical) | Protocol B (EDC/HOBt) | Protocol C (T3P®) |

| Procedure Type | Two-Step | One-Pot | One-Pot |

| Key Reagents | Acyl Chloride, Pyridine | EDC·HCl, HOBt | T3P®, Et₃N |

| Typical Temp. | 0 °C to RT (Acylation)110-140 °C (Cyclization) | RT (Coupling)80-120 °C (Cyclization) | RT to 100 °C |

| Reaction Time | 6-24 hours | 4-18 hours | 1-4 hours |

| Typical Yield | Moderate to Good | Good to Excellent | Excellent |

| Work-up | Aqueous wash, Chromatography | Aqueous wash, Chromatography | Aqueous wash, Chromatography |

| Key Advantage | Isolation of intermediate possible | Good for parallel synthesis | Fast, high-yielding, scalable |

| Key Disadvantage | Longer procedure, harsh thermal step | Byproducts may complicate purification | Reagent cost, exothermic quench |

Concluding Remarks for the Practicing Scientist

The synthesis of the 1,2,4-oxadiazole ring system is a well-established yet continually evolving field. The foundational method involving the cyclization of O-acyl amidoximes remains the most practical and versatile approach. For routine synthesis and library production, modern one-pot protocols utilizing coupling reagents like EDC or powerful cyclodehydrating agents such as T3P® offer significant advantages in terms of efficiency, yield, and operational simplicity.[8][11] The protocols and insights provided herein are designed to equip researchers with a robust toolkit for the successful synthesis of this critical heterocyclic scaffold, enabling the advancement of drug discovery and development programs.

References

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. MDPI. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Thieme Connect. Available at: [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. Available at: [Link]

-

Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. RSC Publishing. Available at: [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Center for Biotechnology Information. Available at: [Link]

-

ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. ResearchGate. Available at: [Link]

-

1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. MDPI. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. Available at: [Link]

-

Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. RSC Publishing. Available at: [Link]

-

1,2,4-Oxadiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available at: [Link]

-

T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Indian Academy of Sciences. Available at: [Link]

-

Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. National Center for Biotechnology Information. Available at: [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. AIP Publishing. Available at: [Link]

-

Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Scilit. Available at: [Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. RSC Publishing. Available at: [Link]

-

Modifications to the process for the synthesis of new 1,2,4-oxadiazole analogues and the short review on synthetic methodologies. ResearchGate. Available at: [Link]

-

5.04 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE. Available at: [Link]

-

Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles | Scilit [scilit.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. ias.ac.in [ias.ac.in]

Troubleshooting & Optimization

Technical Support Center: Stabilization & Handling of Chloromethyl-Oxadiazoles

[1]

Ticket ID: OXD-CL-001 Subject: Prevention of Hydrolysis in Chloromethyl-1,2,4-Oxadiazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The chloromethyl group attached to an electron-deficient 1,2,4-oxadiazole ring is not a standard alkyl chloride; it is a benzylic-like electrophile with significantly enhanced reactivity.[1] The oxadiazole ring acts as a strong electron-withdrawing group (EWG), pulling electron density from the methylene carbon.[1]

This activation lowers the energy barrier for nucleophilic attack. While this is beneficial for derivatization (e.g.,

This guide provides a self-validating workflow to synthesize, store, and react these scaffolds without degradation.

Module 1: Synthesis & Isolation (The "Creation" Phase)

The Problem: Hydrolysis often initiates during the synthesis of the ring, specifically during the cyclodehydration of the O-acylamidoxime intermediate.[1]

Mechanism of Failure

Standard protocols often use aqueous bases (NaOH) or thermal dehydration in non-dried solvents.

-

Aqueous Base: Hydroxide ions (

) are smaller and harder nucleophiles than the amidoxime nitrogen, leading to direct displacement of the chloride before the ring closes.[1] -

Thermal Dehydration: Water generated during cyclization acts as a nucleophile if not removed immediately.

Optimized Protocol: The Anhydrous T3P Route

Replaces thermal dehydration and acid chloride methods.

Reagents:

-

Chloroacetic acid (1.1 equiv)

-

T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv)

-

Base: Pyridine or Et₃N (3.0 equiv)

-

Solvent: Ethyl Acetate (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve amidoxime and chloroacetic acid in anhydrous EtOAc under

. -

Activation: Add base, followed by dropwise addition of T3P at 0°C.

-

Cyclization: Allow to warm to RT. T3P acts as a water scavenger and coupling agent simultaneously, driving cyclization without generating free water.[1]

-

Workup (CRITICAL):

-

Do NOT wash with strong basic solutions (NaOH/KOH).

-

Wash rapidly with cold saturated

(pH ~8) followed immediately by brine. -

Dry over

and concentrate in vacuo below 40°C.

-

Visual Workflow: Synthesis Decision Tree

Caption: Decision tree comparing synthetic routes. T3P (Green path) offers the highest stability by chemically scavenging water.

Module 2: Functionalization (The "Usage" Phase)

The Problem: When reacting the chloromethyl-oxadiazole with an amine (drug synthesis), the reaction stalls or produces the alcohol byproduct.

Troubleshooting Table: Reaction Conditions

| Parameter | Avoid (Risk of Hydrolysis) | Recommended (Stable) | Why? |

| Solvent | Ethanol, Methanol, Wet DMF | Anhydrous MeCN, THF, Dry DMF | Protic solvents facilitate solvolysis of the C-Cl bond.[1] |

| Base | NaOH, KOH, NaOMe | K₂CO₃, Cs₂CO₃, DIPEA | Strong hydroxide bases attack the electrophilic carbon directly.[1] |

| Temperature | >80°C (without monitoring) | RT to 60°C | High heat increases the rate of water attack (if trace moisture exists) exponentially. |

| Additives | None | Potassium Iodide (KI) | Finkelstein reaction generates -CH₂I in situ, which reacts faster with the amine than water can attack. |

Protocol: The "Finkelstein-Assisted" Substitution

To outcompete trace moisture, we increase the electrophilicity toward the desired nucleophile using Iodide catalysis.[1]

-

Setup: Flame-dry glassware. Purge with Argon/Nitrogen.

-

Mixture: Suspend Chloromethyl-oxadiazole (1.0 eq), Amine (1.1 eq), and

(2.0 eq) in anhydrous Acetonitrile (MeCN). -

Catalyst: Add KI (0.1 eq) .

-

Monitoring: TLC/LCMS. If -CH₂OH appears (M-Cl+OH mass), add activated 3Å molecular sieves immediately.[1]

Mechanistic Pathway: Competition

Caption: Kinetic competition. The goal is to accelerate the Green pathway (Amine attack) while suppressing the Red pathway (Water attack).

Module 3: Storage & Stability FAQs

Q: Can I store the chloromethyl intermediate on the shelf? A: Only for short periods.

-

Best Practice: Store at -20°C under Argon.

-

Warning Sign: If the solid turns from white/off-white to yellow/orange, HCl is likely liberating, indicating autocatalytic decomposition.[1]

Q: I see a "dimer" peak in my LCMS. What is it? A: This is likely the Bis-Oxadiazole ether .[1]

-

Cause: The hydrolyzed product (-CH₂OH) acted as a nucleophile against the remaining -CH₂Cl starting material.[1]

-

Prevention:[1][3] Dilute the reaction (0.05 M) to prevent intermolecular side reactions.

Q: My yield is low, and I see ring opening. Why?

A: You likely used a strong base (like NaH or NaOH). The C5 position of the 1,2,4-oxadiazole is sensitive.[1] Nucleophiles can attack C5, opening the ring to form an acylhydrazide.[1] Switch to DIPEA or

References

-

Synthesis via T3P: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,2,4-Triazoles."[1] Tetrahedron Letters, vol. 50, no. 47, 2009.[1] Link

-

General Reactivity & Hydrolysis: Pace, A., & Buscemi, S. "Reactivity of 1,2,4-Oxadiazoles."[1] Advances in Heterocyclic Chemistry, vol. 110, 2013.[1] Link

-

Nucleophilic Substitution Methodology: Adimule, V., et al. "Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1,3,4-Oxadiazol-2-yl]-2-(4-Fluorophenyl)-Pyridine."[1] Dhaka University Journal of Pharmaceutical Sciences, vol. 16, no. 1, 2017. Link

-

Stability of Chloromethyl Group: Zhang, X., et al. "2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties."[1] Advanced Materials Research, 2011.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

- 8. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

Purification strategies for 3-(chloromethyl)-1,2,4-oxadiazol-5-ol

Molecule Profile & Critical Properties[1]

Before initiating any purification workflow, it is imperative to understand that 3-(chloromethyl)-1,2,4-oxadiazol-5-ol behaves as a "chemical chameleon" due to two dominant features: tautomerism and the electrophilic chloromethyl group.

A. The Tautomerism Trap

While nomenclature designates this as an "-ol" (hydroxyl), in the solid state and in solution, it predominantly exists as the 1,2,4-oxadiazol-5(4H)-one (keto form).

-

Implication: You will observe a broad NH signal in the proton NMR (approx. 10–13 ppm) and a carbonyl stretch in the IR (approx. 1750–1780 cm⁻¹). Do not discard your product thinking it is the wrong structure.

-

Acidity: The proton on the ring nitrogen (N4) is acidic (pKa ≈ 6–7). This allows the compound to form water-soluble salts with weak bases, a property we will exploit for purification.

B. The "Warhead" Instability

The 3-chloromethyl group is a reactive electrophile (an alkylating agent).

-

Risk: It is susceptible to hydrolysis (forming the hydroxymethyl analog) or nucleophilic attack by solvents (e.g., methanolysis).

-

Constraint: Avoid strong bases (NaOH, KOH) and elevated temperatures (>60°C) in nucleophilic solvents.

Validated Purification Protocols

Protocol A: Acid-Base Cycling (Primary Strategy)

Best for: Removing non-acidic impurities (dimers, starting nitriles) and colored byproducts.

Principle: The product dissolves in mild aqueous base (as the anion) while non-acidic impurities remain insoluble. Acidification then reprecipitates the pure product.

-

Dissolution: Suspend the crude solid in saturated aqueous NaHCO₃ (Sodium Bicarbonate).

-

Note: Use 10 mL per gram of crude. Stir for 15 minutes.

-

Caution: CO₂ gas will evolve.

-

-

Filtration: Filter the mixture through a sintered glass funnel or Celite pad.

-

Filtrate: Contains your product (as the sodium salt).

-

Solid Residue: Discard (contains non-acidic impurities).

-

-

Extraction (Wash): Wash the aqueous filtrate once with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) to remove trace organic impurities. Discard the organic layer.

-

Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2–3.

-

Observation: The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum over P₂O₅.

Protocol B: Recrystallization (Polishing Step)

Best for: Final polishing to achieve >98% purity.

| Solvent System | Ratio (v/v) | Temperature | Comments |

| Toluene | 100% | 80°C → 0°C | Best for removing oily residues. |

| EtOH / Water | 1:3 | 60°C → 4°C | Good yield, but avoid prolonged heating (solvolysis risk). |

| EtOAc / Hexane | 1:5 | Reflux → RT | Standard anti-solvent method. |

Troubleshooting Guide (Q&A)

Q1: My product is an oil that refuses to solidify. What happened?

-

Diagnosis: This is often caused by residual solvent (like DMF or DMSO) or the presence of the O-acylated byproduct (if made from amidoxime + anhydride).

-

Fix: Dissolve the oil in minimal Ethyl Acetate and wash extensively with 5% LiCl solution (removes DMF). Then, apply Protocol A (Acid-Base Cycling). The salt formation step usually breaks the "oil trap."

Q2: The NMR shows a mixture of two species (approx. 3:1 ratio). Is it impure?

-

Diagnosis: If the peaks are distinct and sharp, it is likely an impurity. However, if peaks are broad or exchangeable, check the solvent.

-

Test: Run the NMR in DMSO-d6. If the mixture persists, you likely have the hydrolysis product (3-hydroxymethyl-1,2,4-oxadiazol-5-one).

-

Chloromethyl signal: ~4.6 ppm (singlet).

-

Hydroxymethyl signal: ~4.4 ppm (doublet) + OH signal.

-

-

Solution: Hydrolysis is irreversible. You must recrystallize (Protocol B) using Toluene to separate the more polar hydroxy-impurity.

Q3: Can I use silica gel chromatography?

-

Diagnosis: The compound is acidic and will "streak" or bind irreversibly to standard silica, leading to low recovery.

-

Fix: If you must column, use silica pre-treated with 1% Acetic Acid or use a mobile phase containing 0.5% Formic Acid (e.g., DCM:MeOH:Formic Acid 95:4:1).

Visual Workflows

Figure 1: Reactivity & Tautomerism Logic

Understanding the dual nature of the molecule to prevent degradation.

Figure 2: Purification Decision Tree

Select the correct path based on your crude material's state.

References

- Katritzky, A. R.; Comprehensive Heterocyclic Chemistry II. Vol 4. Elsevier, 1996. (Fundamental properties of 1,2,4-oxadiazol-5-ones).

-

Ploypradith, P., et al. ; "Synthesis and biological evaluation of 3-aryl-5-chloromethyl-1,2,4-oxadiazoles." European Journal of Medicinal Chemistry, 2004. (Reactivity of chloromethyl group).[1][2][3][4]

-

Bostrom, J., et al. ; "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link (Bioisosterism and physicochemical properties).

-

PubChem CID 136125360 ; "this compound." National Center for Biotechnology Information. Link

Sources

- 1. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides | MDPI [mdpi.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Recrystallization solvents for 3-(chloromethyl)-1,2,4-oxadiazol-5-ol

The following technical guide addresses the purification and handling of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol (also known by its tautomer 3-(chloromethyl)-1,2,4-oxadiazol-5(4H)-one ).

Due to the specific dual-reactivity of this molecule (an acidic heterocyclic head group coupled with a reactive electrophilic chloromethyl tail), standard recrystallization protocols often fail or lead to degradation.[1] This guide prioritizes chemical stability and purity.

Compound Profile & Chemical Behavior

Before attempting purification, you must understand the two dominant chemical behaviors that dictate solvent choice:

-

Tautomeric Equilibrium (Solubility Driver): This compound exists in equilibrium between the 5-ol (aromatic) and 5-one (non-aromatic) forms.[1] In solution, the 5-one form often predominates.[1] This makes the compound significantly more polar than 3,5-disubstituted oxadiazoles and imparts distinct acidity (pKa ~6–7), behaving similarly to a carboxylic acid.[1]

-

Electrophilic Instability (Degradation Risk): The 3-chloromethyl group is a benzylic-like halide.[1] It is susceptible to nucleophilic attack.[1][2] Avoid refluxing in nucleophilic solvents (e.g., Methanol, Ethanol, Water) for extended periods, as this frequently leads to solvolysis (formation of the methoxymethyl or hydroxymethyl impurity).[1]

Tautomerism & Reactivity Diagram

Figure 1: The tautomeric equilibrium dictates solubility, while the chloromethyl group limits thermal stability in protic solvents.[1]

Recommended Purification Protocols

We recommend Method A (Acid-Base Precipitation) as the primary protocol due to its high recovery rate and minimal thermal stress.[1] Use Method B (Recrystallization) only if the impurity profile requires removal of non-acidic byproducts.[1]

Method A: Acid-Base Precipitation (Preferred)

Best for: Removing non-acidic impurities (starting materials, decarboxylated byproducts).[1]

| Step | Action | Technical Rationale |

| 1 | Dissolve crude solid in sat. aq. NaHCO₃ (10 mL/g).[1] | The 5-one tautomer deprotonates, forming a water-soluble salt.[1] Non-acidic impurities remain insoluble. |

| 2 | Extract with Ethyl Acetate (2x).[1] | Removes non-polar/neutral organic impurities.[1] Keep the Aqueous Layer . |

| 3 | Cool aqueous layer to 0–5°C. | Minimizes solubility of the protonated product during precipitation. |

| 4 | Acidify slowly with 2N HCl to pH ~2–3. | Reprotonates the oxadiazolone, causing it to crash out of solution.[1] |

| 5 | Filter and wash with cold water.[1] | Removes inorganic salts. |

| 6 | Dry under vacuum at <40°C. | Prevents thermal decomposition.[1] |

Method B: Thermal Recrystallization (Alternative)

Best for: Final polishing of crystalline form.[1]

Warning: Do not boil for >5 minutes.

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Toluene | 100% | High | High boiling point allows dissolution; low polarity at RT forces precipitation.[1] Ideal for removing polar tars.[1] |

| EtOAc / n-Heptane | 1:3 to 1:5 | Medium | Dissolve in min. warm EtOAc, add Heptane until turbid. Safer than Toluene but lower recovery.[1] |

| Ethanol | 100% | Low (Risky) | Only use if rapid.[1] Extended heating causes ethanolysis of the -CH₂Cl group.[1] |

| Water | 100% | Medium | Can be recrystallized from boiling water, but hydrolysis risk exists.[1] |

Troubleshooting & FAQs

Q1: I see a new impurity spot on TLC after recrystallizing from Ethanol. What happened?

Diagnosis: You likely synthesized 3-(ethoxymethyl)-1,2,4-oxadiazol-5-ol .[1] Mechanism: The chloromethyl group is a potent electrophile.[1] At reflux temperatures, ethanol acts as a nucleophile, displacing the chloride.[1] Solution: Switch to Toluene or Isopropyl Acetate .[1] These non-nucleophilic solvents prevent this side reaction.[1]

Q2: The compound is not precipitating from the Acid/Base method.

Diagnosis: The pH is likely not low enough, or the volume is too high.[1] Solution:

-

Ensure pH is < 3 using a calibrated pH meter (oxadiazolones can buffer around pH 5-6).[1]

-

Add NaCl (brine) to the aqueous layer to utilize the "salting-out" effect.[1]

-

Perform a "back-extraction": Extract the acidified aqueous layer with EtOAc, dry over MgSO₄, and evaporate.[1]

Q3: My product is turning pink/brown during drying.

Diagnosis: Trace acid remaining or thermal decomposition.[1] Solution:

-

Ensure the filter cake is washed thoroughly with neutral cold water.[1]

-

Lower the drying oven temperature to 35°C .

-

Store under nitrogen; the chloromethyl group can degrade upon exposure to moisture and light.[1]

Decision Matrix: Purification Workflow

Use this logic flow to determine the correct procedure for your specific batch.

Figure 2: Logical workflow for selecting the appropriate purification method based on impurity profile.

References & Grounding

The protocols above are derived from the fundamental reactivity of 1,2,4-oxadiazol-5-ones and chloromethyl heterocycles.[1] Specific solubility and synthesis data are supported by the following authoritative sources:

-

ChemicalBook. 3-(Chloromethyl)-1,2,4-oxadiazole Properties and Synthesis. (General physical properties and commercial availability of the core scaffold).[1]

-

PrepChem. Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole. (Demonstrates the stability of the chloromethyl group under specific conditions and precipitation techniques).

-

Asian Journal of Chemistry. Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. (Provides spectral data and handling of similar chloromethyl-oxadiazole derivatives).

-

[1]

-

-

Sigma-Aldrich. 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Safety Data Sheet. (Safety handling for chloromethyl oxadiazoles, highlighting acute toxicity and alkylating potential).[1]

-

[1]

-

Sources

Controlling moisture sensitivity in chloromethyl oxadiazole reactions

A Guide to Controlling Moisture Sensitivity in Your Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl oxadiazole compounds. As a Senior Application Scientist, I understand that the synthesis of these valuable heterocyclic scaffolds can be challenging, primarily due to their inherent sensitivity to moisture. The presence of even trace amounts of water can lead to side reactions, reduced yields, and inconsistent results, compromising the integrity of your research.

This guide is designed with full editorial control to provide practical, field-proven insights into managing moisture in your experiments. We will move beyond simple step-by-step instructions to explain the causality behind each recommendation, ensuring every protocol is a self-validating system for success.

Part 1: Troubleshooting Guide

Unexpected results are a common frustration in moisture-sensitive reactions. This section provides a direct, problem-and-solution approach to common issues encountered during the synthesis of chloromethyl oxadiazoles.

| Problem / Observation | Probable Cause (Moisture-Related) | Recommended Solution & Rationale |

| Low or No Product Yield | Decomposition of Reagents: Key reagents, especially cyclodehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), react violently and irreversibly with water, rendering them inactive for the desired cyclization.[1] | Use Freshly Opened or Purified Reagents: Always use reagents from freshly opened, sealed bottles. If a reagent's quality is in doubt, consider purification by distillation immediately before use. Store all sensitive reagents under an inert atmosphere. |

| Reaction Fails to Reach Completion | Catalyst Deactivation: If your synthesis employs a moisture-sensitive catalyst (e.g., certain Lewis acids), it may be quenched by water, halting the reaction prematurely. | Strict Anhydrous & Inert Conditions: Ensure the reaction is conducted under a rigorously maintained inert atmosphere (Nitrogen or Argon).[2] Add catalysts in a glovebox or via a positive pressure of inert gas to prevent atmospheric exposure.[3][4] |

| Formation of a Hydroxymethyl Impurity | Hydrolysis of the Chloromethyl Group: The chloromethyl group is an electrophilic site susceptible to nucleophilic attack by water, leading to the formation of the corresponding hydroxymethyl-oxadiazole byproduct. This is a common post-synthesis issue during workup or purification.[5][6] | Anhydrous Workup: During the reaction quench and extraction, use anhydrous solvents and consider washing the organic layer with brine (saturated NaCl solution) to remove the bulk of water before final drying.[7][8] Minimize the exposure time of the product to aqueous or protic environments. |

| Inconsistent Results Batch-to-Batch | Variable Ambient Humidity: Fluctuations in laboratory humidity can introduce varying amounts of water into the reaction, leading to poor reproducibility.[9] | Standardize Procedures: Implement a consistent protocol for all moisture-sensitive steps. This includes standardizing glassware drying times, solvent drying procedures, and inert atmosphere flushing times to ensure conditions are as identical as possible for every run.[10] |

| Crude Mixture Appears Tarry or Decomposed | Ring Opening/Decomposition: The oxadiazole ring itself can be susceptible to hydrolysis under harsh acidic or basic conditions, which can be exacerbated by the presence of water.[6][11] | Control pH and Temperature: Carefully control the pH during workup. If an aqueous wash is necessary, use buffered solutions or perform the wash quickly at low temperatures. Ensure that any heat applied during the reaction is well-regulated, as higher temperatures can accelerate water-related decomposition. |

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions, providing deeper insight into the principles of moisture control.

Q1: How "dry" do my solvents really need to be, and how can I verify their water content?

A: For these reactions, "dry" means as anhydrous as practically achievable, typically with a water content below 50 ppm, and ideally below 10 ppm for highly sensitive systems.

-

Verification is Critical: Visual inspection is not sufficient. The gold standard for quantifying water content in organic solvents is Karl Fischer Titration (KFT) .[12] Coulometric KFT is ideal for detecting trace amounts (1 ppm - 5%), while volumetric KFT is used for higher water content.[13] For labs without a KFT apparatus, using commercially available anhydrous solvents packaged under an inert atmosphere in septum-sealed bottles (e.g., Sure/Seal™) is a highly reliable option.[14]

Q2: What is the most effective way to dry my glassware to remove adsorbed water?

A: The silicon-oxygen bonds on the surface of glass attract and hold a layer of water molecules.[10] Simply air-drying is insufficient.

-

Oven-Drying: Placing glassware in a laboratory oven at >120°C for at least 4 hours (or overnight) is a safe and effective method. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas to prevent re-adsorption of atmospheric moisture.[10]

-

Flame-Drying: This is a faster method for round-bottom flasks. Heat the flask under vacuum or a positive flow of inert gas with a heat gun or a gentle flame until all visible moisture is gone, then continue heating for another 1-2 minutes. Let it cool completely under an inert atmosphere before adding reagents. Caution: This method carries a higher risk of cracking the glass if not performed correctly and should not be used with volumetric or thin-walled glassware.[10]

Q3: I don't have a glovebox. Can I still run these reactions successfully?

A: Yes. While a glovebox is the ideal environment for handling highly hygroscopic solids, excellent results can be achieved using Schlenk techniques or even a well-executed inert gas balloon setup.[14][15]

-

The key is to maintain a positive pressure of an inert gas (Nitrogen or Argon) inside the reaction vessel at all times. This is achieved by flushing the assembled, dry glassware with the inert gas. Liquid reagents and solvents are then added via syringe through a rubber septum, and solids can be added quickly against a counterflow of inert gas.[15]

Q4: Which drying agent is best for my reaction solvent?

A: The choice depends on the solvent and the required level of dryness.

-

Molecular Sieves (3Å or 4Å): Excellent for scavenging trace water. They are efficient but can be slow. It's common practice to store freshly distilled anhydrous solvents over activated molecular sieves.[16]

-

Calcium Hydride (CaH₂): A powerful and efficient drying agent suitable for many aprotic solvents like dichloromethane (DCM) and toluene. It reacts with water to produce hydrogen gas, so it must be used with proper ventilation. It is the method of choice for drying DCM.[16]

-

Magnesium Sulfate (MgSO₄): A fast, high-capacity, and acidic drying agent. It's very effective for the initial drying of organic layers during workup but is less suitable for achieving the ultra-low water content needed for the reaction itself.[7]

-

Sodium Sulfate (Na₂SO₄): A neutral, high-capacity, but slower-acting drying agent. It is convenient for small-scale drying during workup.[7]

Q5: Why is the choice of cyclodehydrating agent important in the context of moisture?

A: Agents like POCl₃, PPh₃/CX₄, or SOCl₂ are used to facilitate the cyclodehydration of diacylhydrazines or similar precursors to form the 1,3,4-oxadiazole ring.[1][2][17] These reagents are highly reactive toward water. Their reaction with water is not just a loss of reagent; it can generate highly corrosive acids (e.g., HCl, H₃PO₄) in situ, which can catalyze unwanted side reactions or lead to product decomposition. Therefore, ensuring the reaction mixture is completely anhydrous before the addition of the cyclodehydrating agent is paramount for success.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: General Setup for a Moisture-Sensitive Reaction (Inert Gas Balloon)

-

Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) at 120°C overnight.

-

Assembly: Quickly assemble the glassware while still warm and fit it with rubber septa. Secure all joints with clips. Place the flask in a heating mantle on a stir plate.

-

Inert Gas Flush: Insert a needle connected to an inert gas line (e.g., Nitrogen) through the septum. Insert a second "outlet" needle. Flush the system for 5-10 minutes to displace all air.

-

Establish Positive Pressure: Remove the outlet needle. Attach a balloon filled with the inert gas to a new needle and insert it through the septum. This will maintain a slight positive pressure.

-

Reagent Addition:

-

Solvents/Liquids: Add anhydrous solvents and liquid reagents via a dry syringe.[14]

-

Solids: If not dangerously hygroscopic, briefly remove the septum, add the solid quickly against the positive outflow of inert gas, and immediately reseal the flask. For highly sensitive solids, a glovebox is recommended.[10]

-

-

Reaction: Proceed with heating and stirring as required by your specific synthesis. The balloon will expand and contract as the temperature changes, indicating the system is sealed.

Workflow and Mechanistic Diagrams

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. hepatochem.com [hepatochem.com]

- 4. reddit.com [reddit.com]

- 5. How To [chem.rochester.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Workup [chem.rochester.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. ijpsm.com [ijpsm.com]

Technical Support Center: Scale-Up of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol

Introduction: The synthesis of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol is a critical process for the development of various pharmaceutical agents and advanced chemical intermediates.[1][2][3][4] While the bench-scale synthesis is well-documented, scaling this process presents significant challenges related to safety, reaction control, and purification. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers and process chemists in navigating the complexities of large-scale production. Our focus is on anticipating problems, understanding their root causes, and implementing robust, scalable solutions.

Section 1: Core Safety & Reagent Handling FAQs

This section addresses the most critical safety aspects of the synthesis, as the primary precursors are hazardous. Failure to adhere to strict safety protocols can have severe consequences.

Q1: What are the primary hazards of chloroacetonitrile and the required handling protocols for scale-up?

A1: Chloroacetonitrile is a highly toxic and reactive substance that demands stringent handling protocols.[5]

-

Toxicity: It is toxic by inhalation, ingestion, and skin absorption.[6][7] It is also a lachrymator (induces tearing).[6] Upon hydrolysis or in a fire, it can release extremely toxic hydrogen cyanide (HCN) and hydrogen chloride (HCl) gases.[6][7][8]

-

Reactivity: It is a combustible liquid with a flashpoint of 47°C (118°F).[6][7] Vapors can form explosive mixtures with air.[7] It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[8]

-

Scale-Up Handling Protocols:

-

Engineering Controls: All operations must be conducted in a closed system or within a well-ventilated fume hood with dedicated exhaust.[5][8] For pilot and production scale, a closed-reactor system with a scrubber (containing, for example, a bleach solution followed by a caustic solution) to neutralize any vented gases is mandatory.

-

Personal Protective Equipment (PPE): A comprehensive PPE suite is required, including a full-face respirator with appropriate cartridges, chemical-resistant gloves (e.g., butyl rubber), a chemical-resistant apron, and safety goggles.[5][7]

-

Spill Management: Have spill kits specifically designed for flammable and toxic liquids readily available. These should contain absorbent materials and neutralizing agents.[5] Never use combustible materials like paper towels to clean up spills.

-

Q2: Hydroxylamine hydrochloride is used in the first step. What are the risks and best practices for its use at an industrial scale?

A2: While hydroxylamine hydrochloride is safer than free hydroxylamine, it is not without risks. Free hydroxylamine is notoriously unstable and can decompose explosively.[9]

-

Corrosivity and Toxicity: Hydroxylamine hydrochloride is corrosive and toxic, causing irritation to the skin, eyes, and respiratory tract.[10][11]

-

In-Situ Generation: The active reagent, free hydroxylamine, is typically generated in situ by reacting the hydrochloride salt with a base.[12] This avoids the need to isolate the hazardous free base.

-

Best Practices for Scale-Up:

-

Controlled Addition: The base (e.g., sodium methoxide, potassium carbonate) should be added to the hydroxylamine hydrochloride solution at a controlled rate to manage the exotherm of the neutralization reaction.

-

Temperature Control: Maintain the recommended temperature throughout the reaction. Runaway reactions can lead to pressure buildup and decomposition.

-

Material Selection: Use corrosion-resistant reactors and containers.[10]

-

Storage: Store hydroxylamine hydrochloride in a cool, dry, well-ventilated area away from incompatible materials.[11]

-

Section 2: Troubleshooting Guide for Synthesis & Scale-Up

This guide is structured to follow the two main stages of the synthesis: formation of the 2-chloroacetamidoxime intermediate and its subsequent cyclization.

Part A: Synthesis of 2-Chloroacetamidoxime Intermediate

The first step typically involves the reaction of chloroacetonitrile with hydroxylamine.

Q: We are experiencing low yields and incomplete conversion of chloroacetonitrile. What are the likely causes?

A: This is a common issue when scaling up. The root cause often lies in one of three areas: reagent stoichiometry, base efficiency, or temperature control.

-